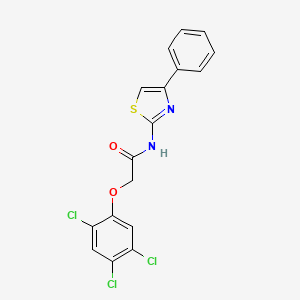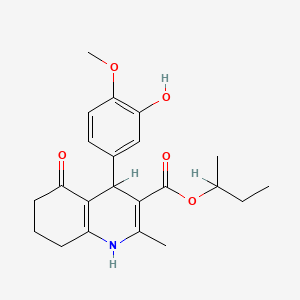![molecular formula C15H12O4S B5137999 4-{[carboxy(phenyl)methyl]thio}benzoic acid](/img/structure/B5137999.png)
4-{[carboxy(phenyl)methyl]thio}benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[Carboxy(phenyl)methyl]thio}benzoic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as 4-(phenylmethylthio)benzoic acid and is commonly abbreviated as PMBA.
Applications De Recherche Scientifique
PMBA has been extensively studied for its potential applications in various fields such as medicine, materials science, and analytical chemistry. In medicine, PMBA has been shown to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases such as arthritis and cancer. In materials science, PMBA has been used as a building block for the synthesis of various polymers and materials with unique properties. In analytical chemistry, PMBA has been used as a derivatization reagent for the analysis of various compounds such as amino acids and peptides.
Mécanisme D'action
The mechanism of action of PMBA is not fully understood, but it is believed to involve the inhibition of the activity of various enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. PMBA has also been shown to scavenge free radicals and protect cells from oxidative damage.
Biochemical and Physiological Effects:
PMBA has been shown to exhibit various biochemical and physiological effects such as anti-inflammatory, antioxidant, and anticancer properties. PMBA has also been shown to inhibit the proliferation of cancer cells and induce apoptosis, making it a potential candidate for the treatment of various types of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of PMBA is its versatility in various scientific research applications. PMBA can be easily synthesized in the laboratory and is readily available for use. However, one of the limitations of PMBA is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are several future directions for the study of PMBA. One of the areas of research is the development of PMBA-based materials with unique properties such as stimuli-responsive materials. Another area of research is the optimization of the synthesis method of PMBA to improve its yield and purity. Furthermore, the study of the mechanism of action of PMBA and its potential applications in the treatment of various diseases such as cancer and arthritis is an area of ongoing research.
Conclusion:
In conclusion, PMBA is a versatile chemical compound that has potential applications in various fields such as medicine, materials science, and analytical chemistry. The synthesis method of PMBA involves a multistep process, and its mechanism of action is not fully understood. PMBA exhibits various biochemical and physiological effects such as anti-inflammatory, antioxidant, and anticancer properties. PMBA has advantages and limitations for lab experiments, and there are several future directions for the study of PMBA.
Méthodes De Synthèse
The synthesis of PMBA can be achieved through a multistep process, which involves the reaction of 4-chlorobenzoic acid with thioanisole in the presence of a base such as potassium carbonate. The resulting product is then subjected to carboxylation using carbon dioxide in the presence of a catalyst such as triethylamine. The final product obtained is PMBA, which is a white crystalline powder.
Propriétés
IUPAC Name |
4-[carboxy(phenyl)methyl]sulfanylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4S/c16-14(17)11-6-8-12(9-7-11)20-13(15(18)19)10-4-2-1-3-5-10/h1-9,13H,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCHJCHLLUPNAPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)SC2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-benzoyl-11-(3-hydroxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5137920.png)
![{3-[2-cyano-2-(3-fluorophenyl)vinyl]-1H-indol-1-yl}acetic acid](/img/structure/B5137930.png)

![N-[2-(dimethylamino)ethyl]-3,5,7-trimethyl-1-adamantanecarboxamide hydrochloride](/img/structure/B5137941.png)
![2-[5-(3,4-dimethoxyphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole hydrobromide](/img/structure/B5137949.png)
![N-(2-chlorophenyl)-2-{[5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5137961.png)

![1-[5-({3-[(4-methoxyphenyl)amino]-1-piperidinyl}carbonyl)-2-thienyl]ethanone](/img/structure/B5137978.png)
![3-[5-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B5137993.png)

![1-[3-(4-ethylphenoxy)propoxy]-2-methoxy-4-methylbenzene](/img/structure/B5138011.png)
![2-(3-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)-4-methyl-3-isothiazolidinone 1,1-dioxide](/img/structure/B5138016.png)
